

N-Desmethylclozapine vs clozapine receptor affinity

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Compound Focus: N-Desmethylclozapine

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Receptor Affinity and Activity Profile

Receptor	Clozapine	N-Desmethylclozapine (NDMC)	Key Experimental Findings
M1 Muscarinic	++ (Antagonist) [1]	+++ (Partial/Full Agonist) [2] [3]	NDMC EC ₅₀ = 115 nM; 50% of ACh response; potentiates NMDA currents in hippocampus via M1 [2].
M4 Muscarinic	++ (Partial Agonist) [4]	+++ (Partial Agonist) [3]	Clozapine is a partial agonist at M4 receptors [4].
D2 Dopamine	+ (Antagonist) [5]	+/- (Weak Partial Agonist in some assays) [5]	NDMC showed weak, transient agonist actions at D2 in specific signaling pathways (e.g., Ca ²⁺ liberation, GIRK currents) [5].
5-HT _{1A} Serotonin	+ (Low Partial Agonist) [5]	++ (Moderate Partial Agonist) [5]	NDMC was a more efficacious partial agonist than clozapine in [(³⁵ S)]GTPγS binding and ERK1/2 phosphorylation assays [5].

Receptor	Clozapine	N-Desmethylozapine (NDMC)	Key Experimental Findings
5-HT ₂ C Serotonin	+++ (Antagonist) [6]	Potent Antagonist [6]	NDMC's potent 5-HT ₂ C antagonism is a proposed mechanism for clozapine-induced weight gain [6].
δ-Opioid (DOR)	Low affinity, minimal agonist activity [7]	+++ (Full Agonist) [7]	NDMC acted as a full agonist in [³⁵ S]GTPγS binding (pEC ₅₀ =7.24) and cAMP inhibition assays at cloned human receptors [7].

Key Experimental Methodologies

The data in the table above is derived from robust and diverse experimental protocols. Here are the details of the key methodologies used in the cited research.

Radioligand Binding Studies

- **Purpose:** To determine the affinity (how tightly a drug binds) of clozapine and NDMC for various receptors.
- **Typical Protocol:** Cell membranes expressing a specific human receptor (e.g., M1-M5) are incubated with a known radioactive ligand (e.g., [³H]N-methylscopolamine for muscarinic receptors). The test compound (clozapine or NDMC) is added at increasing concentrations to compete with the radioactive ligand. The concentration that displaces 50% of the radioactive ligand (IC₅₀) is calculated, from which the inhibition constant (K_i) is derived [2].

Functional Agonism/Antagonism Assays

- **Purpose:** To determine if a drug that binds to a receptor activates it (agonist), blocks it (antagonist), or partially activates it (partial agonist).
- **Intracellular Calcium Flux (FLIPR):** Used for Gq-coupled receptors like M1/M3. Cells expressing the receptor are loaded with a calcium-sensitive fluorescent dye. Receptor activation triggers calcium release, which is measured as a fluorescence increase. An agonist like NDMC produces a

concentration-dependent increase, allowing calculation of its potency (EC_{50}) and efficacy (% of maximum acetylcholine response) [2].

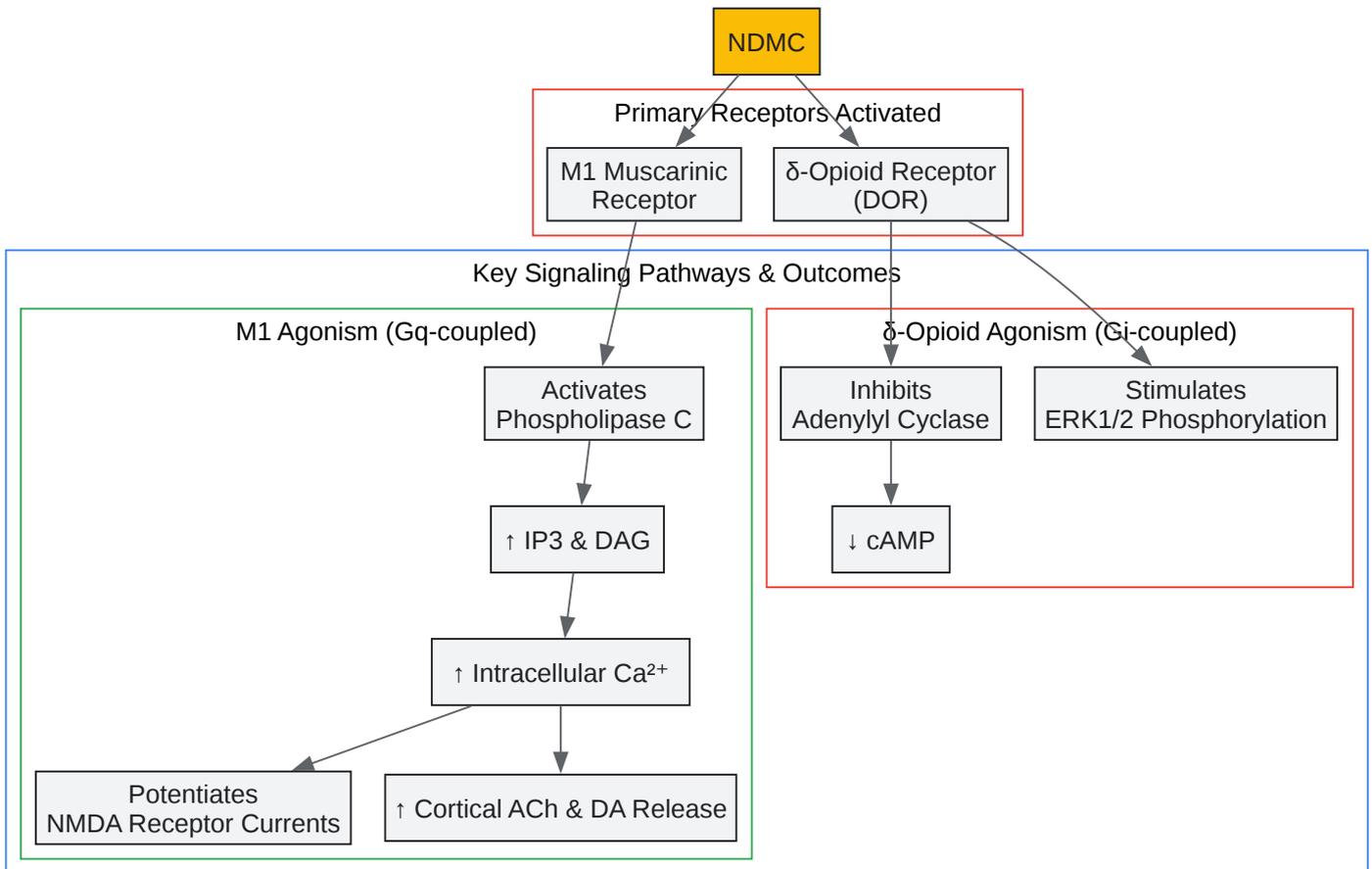
- **[^{35}S]GTPyS Binding:** Used for G_i/o -coupled receptors (e.g., $M2/M4$, $D2$, $5-HT_{1A}$, δ -opioid). Receptor activation stimulates the binding of a non-hydrolyzable GTP analog ($[^{35}S]GTPyS$) to G-proteins. Agonist efficacy is measured by the increase in bound radioactivity [2] [5] [7].
- **Cyclic AMP (cAMP) Assays:** For G_i/o -coupled receptors, agonists inhibit forskolin-stimulated cAMP production. This method confirmed NDMC's full agonist activity at the δ -opioid receptor [7].

In Vivo Microdialysis

- **Purpose:** To measure changes in neurotransmitter release in the brain of living, behaving animals.
- **Typical Protocol:** A probe is implanted in a specific brain region (e.g., medial prefrontal cortex) of a rat. The probe is perfused with a fluid that mimics cerebrospinal fluid. Neurotransmitters like dopamine and acetylcholine diffuse into the probe and are collected and quantified using HPLC. This method demonstrated that NDMC increases ACh and DA release in the cortex via $M1$ receptor stimulation, an effect blocked by the $M1$ antagonist telenzepine [1].

Signaling Pathways and Functional Outcomes

The distinct receptor activities of clozapine and NDMC translate into different effects on cellular signaling and brain function. The following diagram illustrates the key pathways and outcomes associated with NDMC's unique receptor profile.



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Research Implications and Future Directions

The unique pharmacology of NDMC has significant implications for understanding clozapine's efficacy and for developing new therapies.

- **Contributing to Clozapine's Unique Efficacy:** NDMC's M1 muscarinic and δ -opioid agonist activities are not shared by most other antipsychotics and are believed to contribute to clozapine's

superior efficacy in treatment-resistant schizophrenia, particularly for cognitive and negative symptoms [2] [8] [7]. The M1-mediated potentiation of NMDA receptor function may help address the hypothesized NMDA receptor hypofunction in schizophrenia [2].

- **Clinical Monitoring and Personalization:** The ratio of clozapine to NDMC (CNR) in a patient's blood varies considerably and can be influenced by factors like co-medication [6]. Research is exploring whether manipulating this ratio could optimize efficacy and minimize side effects.
- **A Template for Novel Drug Development:** NDMC's profile has validated **M1/M4 muscarinic receptor agonism** as a promising mechanism for treating schizophrenia and other neuropsychiatric disorders [4] [8]. This has directly influenced the development of new antipsychotic classes, such as the muscarinic agonist xanomeline (in KarXT) and the M4-preferring positive allosteric modulator emraclidine [4].

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